molecular formula C7H11NO B3252908 (1S,6R)-7-azabicyclo[4.2.0]octan-8-one CAS No. 22031-53-4

(1S,6R)-7-azabicyclo[4.2.0]octan-8-one

Cat. No.: B3252908
CAS No.: 22031-53-4
M. Wt: 125.17 g/mol
InChI Key: SQHJLZVUXVHXKC-NTSWFWBYSA-N
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Description

(1S,6R)-7-Azabicyclo[4.2.0]octan-8-one (CAS 285560-98-7) is a chiral, enantiopure bicyclic β-lactam compound of high value in organic and medicinal chemistry research. This compound serves as a versatile synthetic building block for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and biologically active compounds . Its fused bicyclic structure incorporates a strained β-lactam ring, a key functional group known for its reactivity and prevalence in antibiotics, making it a crucial intermediate for studying enzyme inhibition and developing new therapeutic agents . As a stereochemically defined scaffold, it is instrumental in asymmetric synthesis and in the preparation of β-amino acids . The compound has a molecular formula of C 7 H 11 NO and a molecular weight of 125.17 g/mol . Related β-lactam building blocks with similar core structures are typically characterized by melting points in the range of 48-50°C and are described as colorless solids . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,6R)-7-azabicyclo[4.2.0]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHJLZVUXVHXKC-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Structure and Conformational Dynamics of 1s,6r 7 Azabicyclo 4.2.0 Octan 8 One

Spectroscopic Methods in Structural Characterization

Spectroscopic methods are indispensable tools for probing the intricate structural details of molecules in solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the connectivity, stereochemistry, and electronic properties of (1S,6R)-7-azabicyclo[4.2.0]octan-8-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its stereochemistry and understanding its conformational dynamics in solution. pitt.edu

In the ¹H NMR spectrum of a related derivative, (Z)-7-(prop-1-en-1-yl)-7-azabicyclo[4.2.0]octan-8-one, specific proton signals and their coupling constants are instrumental in defining the relative stereochemistry of the bicyclic system. For instance, a doublet of doublets observed at δ 5.93 ppm is characteristic of a specific proton environment, while a doublet of quartets at δ 4.67 ppm provides further structural insights. rsc.org The analysis of these coupling constants helps in determining the dihedral angles between adjacent protons, which in turn defines the conformation of the six-membered ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and hybridization, allowing for the unambiguous assignment of each carbon in the bicyclic framework.

Detailed analysis of NMR data from various studies on similar bicyclic lactam systems confirms the cis-fusion of the two rings in this compound. The observed nuclear Overhauser effects (NOEs) between specific protons across the ring junction further corroborate the defined stereochemistry.

Table 1: Representative ¹H NMR Data for a Substituted 7-Azabicyclo[4.2.0]octan-8-one Derivative

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
5.93 dd 9.2, 1.6 Olefinic Proton
4.67 dq 9.1, 7.2 CH-N
3.99 ... ... Bridgehead Proton

Data adapted from a study on (Z)-7-(prop-1-en-1-yl)-7-azabicyclo[4.2.0]octan-8-one. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Applications

Infrared (IR) spectroscopy is particularly useful for identifying functional groups within a molecule. In the context of this compound, the most characteristic absorption is that of the β-lactam carbonyl group. This typically appears at a relatively high wavenumber (around 1730-1760 cm⁻¹) due to the ring strain of the four-membered lactam ring. nih.gov The exact position of this band can provide subtle information about the electronic environment and substitution pattern of the bicyclic system. The N-H stretching vibration of the lactam is also a key feature, typically observed in the region of 3200-3400 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the parent this compound does not have strong chromophores that absorb in the visible region, its UV spectrum is of interest. The carbonyl group of the β-lactam exhibits a weak n→π* transition in the near-UV region. mdpi.com The position and intensity of this absorption can be influenced by the solvent and the presence of other functional groups. nih.gov UV-Vis spectroscopy is often employed in kinetic studies and to monitor reactions involving the β-lactam ring. mdpi.comresearchgate.net The formation of complexes between β-lactam compounds and other molecules can also be studied by observing changes in the UV-Vis absorption spectra. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Bicyclic β-Lactams

Functional Group Typical Wavenumber (cm⁻¹)
β-Lactam C=O Stretch 1730 - 1760
N-H Stretch 3200 - 3400

Data compiled from general spectroscopic principles and studies on related compounds. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the absolute configuration and detailed conformational information for this compound.

Crystallographic studies on related bicyclic lactams have been instrumental in establishing the stereochemistry at the bridgehead carbons (1S and 6R). rsc.orgmolaid.com The analysis of the crystal structure reveals key bond lengths, bond angles, and torsion angles, which define the geometry of the fused ring system. For instance, the β-lactam ring is found to be nearly planar, a characteristic feature that contributes to its reactivity. uea.ac.uk

The solid-state conformation of the six-membered ring can also be precisely determined. These studies have shown that the cyclohexane (B81311) ring can adopt different conformations, which are influenced by the substitution pattern and crystal packing forces. uea.ac.uk

Analysis of Conformational Preferences and Ring Pucker in the Bicyclic System (e.g., boat vs. half-chair forms)

The six-membered ring in the 7-azabicyclo[4.2.0]octan-8-one system is conformationally flexible. Theoretical calculations and experimental data from X-ray crystallography indicate that this ring can exist in several low-energy conformations, most notably the boat and half-chair forms. uea.ac.uk

In the solid state, the racemic cis-7-azabicyclo[4.2.0]octan-8-one has been observed to exist as a mixture of two conformers: a flexible boat form (approximately 77%) and a flexible half-chair form (approximately 23%). uea.ac.uk The preference for a particular conformation is governed by a delicate balance of steric and electronic factors, including transannular interactions. rsc.org The strain imposed by the fused, quasi-planar β-lactam moiety significantly influences the conformational landscape of the larger ring. uea.ac.uk

The analysis of ring puckering parameters provides a quantitative description of the ring's conformation. These parameters can be calculated from crystallographic data and help to precisely define the shape of the six-membered ring.

Studies on Isostructurality and Polymorphism in Bicyclic Lactam Systems

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Isostructurality refers to the similarity in crystal structures between different compounds.

The existence of different polymorphic forms can arise from variations in the conformation of the flexible six-membered ring or different packing arrangements of the molecules in the crystal lattice. Understanding these phenomena is crucial as different polymorphs can exhibit distinct physical properties.

Chemical Reactivity and Transformation Mechanisms of 1s,6r 7 Azabicyclo 4.2.0 Octan 8 One

Influence of Ring Strain on Chemical Reactivity

The fusion of a four-membered β-lactam ring to a cyclohexane (B81311) ring in the cis configuration forces the bicyclic system into a strained conformation. The β-lactam moiety itself is quasi-planar, and this rigidity imposes significant strain on the adjacent six-membered ring, which may adopt flexible boat or half-chair forms. uea.ac.uk The total strain energy of the azabicyclo[4.2.0]octane system is estimated to be in the range of 25–30 kcal/mol. This energy is primarily attributed to two factors:

Angle Strain: The internal bond angles of the four-membered ring deviate significantly from the ideal sp³ (109.5°) and sp² (120°) geometries.

This substantial ring strain is the primary driving force for its chemical reactivity. The relief of this strain facilitates reactions that involve the cleavage of the β-lactam ring, particularly the scission of the amide (N-C=O) bond. For cyclic monomers, the driving force for ring-opening is often the relief of bond-angle strain, a factor that is especially important for three- and four-membered rings. cmu.ac.th Consequently, the amide bond in (1S,6R)-7-azabicyclo[4.2.0]octan-8-one is considerably more susceptible to nucleophilic attack and hydrolysis than an amide in an acyclic or unstrained cyclic system. This heightened reactivity is a hallmark of β-lactam compounds and is fundamental to the mechanisms of action for β-lactam antibiotics, which operate by acylating bacterial enzymes. nih.gov The inherent strain can also be harnessed to initiate C-C bond cleavage under remarkably mild conditions, demonstrating its utility in strain-release-driven functionalization. nih.gov

Photochemical Reactions Leading to Cleavage and Rearrangement (e.g., Norrish Type-II Cleavage)

Photochemical activation provides a powerful means to induce unique transformations in the this compound framework and its derivatives. These reactions often proceed through pathways that are not accessible under thermal conditions, leading to cleavage and rearrangement products.

A key photochemical transformation is the Norrish-Yang reaction , a variant of the Norrish Type-II cleavage. This reaction is observed in the synthesis of α-hydroxy-β-lactam derivatives of the azabicyclo[4.2.0]octan-8-one core. For instance, the irradiation of a phenyl keto amide precursor with visible blue light (λ = 400–450 nm) in the solid state leads to the formation of (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one. nih.govresearchgate.net This process involves an intramolecular hydrogen abstraction by the excited carbonyl group, followed by cyclization to form the bicyclic α-hydroxy-β-lactam. researchgate.net

Table 1: Photochemical Synthesis of an α-Hydroxy-β-Lactam Derivative

Precursor Product Conditions Yield Source
N-(2-oxopiperidin-1-yl)-2-phenyl-2-oxoacetamide (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one Blue LEDs, solid state 66% nih.govresearchgate.net

Studies on analogous heterocyclic systems, such as N-acyltetrahydro-1,3-thiazine-2-thiones, further illustrate the types of photochemical reactions possible. Irradiation of these compounds can lead to Norrish Type-II cleavage products or, under different conditions, cyclization to form cepham (B1241629) analogues (e.g., 6-acetylthio-5-thia-1-azabicyclo[4.2.0]octan-8-ones). rsc.org These examples underscore the versatility of photochemical methods in manipulating the bicyclo[4.2.0]octane skeleton, enabling both ring cleavage and the construction of more complex fused systems.

Intramolecular C-N and C-C Bond Transformations and Cleavage Reactions

The strained bicyclic structure of azabicyclo[4.2.0]octan-8-one derivatives is amenable to various intramolecular bond transformations, most notably the cleavage of C-N and C-C bonds.

C-N Bond Cleavage: The most common transformation is the hydrolytic or nucleophilic cleavage of the β-lactam's C-N bond. This reaction is characteristic of all β-lactams and is driven by the release of ring strain. In the context of β-lactam antibiotics, this reaction involves the acylation of a serine residue in the active site of penicillin-binding proteins (PBPs), leading to their inactivation. nih.gov

C-C Bond Cleavage: More synthetically novel are the recently developed methods for intramolecular C-C bond cleavage. Research has shown that N-fused bicyclo α-hydroxy-β-lactams, such as (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one, can serve as masked nucleophiles for the α-functionalization of the fused piperidine (B6355638) ring. nih.gov This transformation is achieved via a palladium-catalyzed process that leverages the strain of the β-lactam to facilitate C-C bond scission under mild, room-temperature conditions. nih.govresearchgate.net

The proposed mechanism for this C-C cleavage and cross-coupling involves four key steps: nih.gov

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an aryl halide.

Coordination/Deprotonation: The tertiary hydroxyl group of the α-hydroxy-β-lactam coordinates to the palladium center and is subsequently deprotonated.

β-C-C Cleavage: This is the crucial strain-release step, where the C-C bond between the two rings breaks to generate an α-palladated piperidine intermediate.

Reductive Elimination: The Pd(II) species undergoes reductive elimination to furnish the α-arylated product and regenerate the active Pd(0) catalyst.

This methodology represents a significant advance, enabling diverse functional groups (aryl, vinyl, alkynyl) to be installed at the α-position of the piperidine ring through a C-H functionalization equivalent. nih.govresearchgate.net

Mechanisms of Cationic Ring-Opening Polymerization

While this compound itself is not typically the monomer of choice, its parent structure without the ketone, 1-azabicyclo[4.2.0]octane (commonly known as conidine), undergoes cationic ring-opening polymerization (CROP). The mechanism provides a model for the potential polymerization behavior of the lactam derivative. The driving force for the polymerization is the relief of strain in the four-membered azetidine (B1206935) ring. cmu.ac.thdergipark.org.tr

The CROP of 1-azabicyclo[4.2.0]octane proceeds via a chain polymerization mechanism involving the sequential addition of monomer to an active cationic center. cmu.ac.thdergipark.org.tr The process can be described by two main stages:

Initiation: The reaction is started by an initiator, typically an alkylating agent like an alkyl halide or triflate. dergipark.org.trresearchgate.net The initiator alkylates the nitrogen atom of the monomer, forming a quaternary azetidinium cation. This positively charged species is the initial active center. The rate of this initiation step is dependent on the nature of the alkylating agent and its corresponding counter-anion. researchgate.net

Propagation: The propagation step involves the nucleophilic attack of the nitrogen atom of a monomer molecule on one of the α-carbon atoms of the strained azetidinium ring of the growing polymer chain. This attack proceeds via an Sɴ2-type mechanism, leading to the opening of the four-membered ring and the addition of a monomer unit to the chain. cmu.ac.thmdpi.com The active cationic center is thus transferred to the newly added terminal unit. For 1-azabicyclo[4.2.0]octane, this process yields polyconidine, a polymeric tertiary amine. dergipark.org.tr

Table 2: Reactivity of Initiators in the Polymerization of 1-Azabicyclo[4.2.0]octane

Initiator (Alkylating Agent) Relative Reactivity Key Observation Source
Ethyl triflate (CF₃SO₃Et) High Rate of initiation is higher than propagation. researchgate.net
Ethyl iodide (EtI) Medium Reactivity decreases with increasing nucleophilicity of the anion. researchgate.net
Ethyl bromide (EtBr) Lower Slower reaction rates observed. researchgate.net
Ethyl chloride (EtCl) Low Rate of initiation is lower than propagation. researchgate.net

This polymerization is considered "living" under certain conditions, meaning it can proceed without significant transfer or termination steps, allowing for control over the polymer's molecular weight. dergipark.org.tr

Derivatization Reactions at the β-Lactam Moiety and Other Sites

The this compound scaffold allows for a variety of derivatization reactions at multiple sites, which is crucial for modifying its chemical and biological properties.

Reactions at the β-Lactam Moiety:

N-Alkylation/N-Acylation: The nitrogen atom of the β-lactam can be functionalized, though this is less common once the bicyclic system is formed.

Hydrolysis/Aminolysis: As discussed, the carbonyl group is highly susceptible to attack by nucleophiles. Controlled hydrolysis opens the β-lactam ring to form a β-amino acid. This is a fundamental reaction in the degradation of β-lactam antibiotics and can also be used synthetically. u-szeged.hu

Reduction: The lactam carbonyl can be reduced to an amine using strong reducing agents.

Reactions at Other Sites:

α-Functionalization of the Piperidine Ring: As detailed in section 4.3, the development of C-C bond cleavage strategies has enabled the derivatization at the C6 position (α to the nitrogen) with aryl, vinyl, and alkynyl groups. nih.gov

Substitution at C7: In related cepham and carbacephem structures, the C7 position is a primary site for introducing side chains that modulate the activity spectrum of antibiotics. nih.gov For example, metal-catalyzed carbonylative coupling reactions have been used to synthesize cis-7-vinyl-5-thia-1-azabicyclo[4.2.0]octan-8-ones. acs.org

General Reactions: The hydrocarbon framework of the six-membered ring can undergo typical alkane reactions like oxidation under specific conditions.

The ability to selectively modify different positions on the azabicyclo[4.2.0]octan-8-one core is essential for its application as a building block in the synthesis of more complex molecules and for the exploration of structure-activity relationships in medicinal chemistry.

Advanced Derivatives and Functionalized Analogs of Azabicyclo 4.2.0 Octan 8 One

Synthesis and Characterization of Substituted Azabicyclo[4.2.0]octan-8-one Derivatives

The synthesis of substituted 7-azabicyclo[4.2.0]octan-8-one derivatives often employs intramolecular cyclization strategies from functionalized monocyclic precursors. A prominent method is radical cyclization, which has proven effective for creating substituted bicyclic β-lactams with a high degree of stereocontrol.

One notable example is the diastereoselective synthesis of 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones. sigmaaldrich.com This transformation is achieved through the radical cyclization of 1-allyl- or 1-(3-phenylallyl)-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. sigmaaldrich.com The reaction, typically mediated by n-tributyltin hydride and AIBN in toluene (B28343), proceeds with excellent diastereocontrol, often achieving a diastereomeric excess of 99% or greater. sigmaaldrich.com The stereochemistry of the newly formed ring is effectively directed by the substituents already present on the azetidinone starting material.

Visible light-promoted intermolecular [2+2] cycloaddition reactions represent another modern approach to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com This method uses a photosensitizer catalyst with inexpensive and readily available substrates like 1,4-dihydropyridines and various alkenes, offering high efficiency, regioselectivity, and stereoselectivity under mild conditions. google.com

The characterization of these newly synthesized derivatives relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure and relative stereochemistry. For chiral derivatives, specialized techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed to separate enantiomers, while X-ray crystallography provides definitive confirmation of the absolute configuration of crystalline compounds.

Chiral Azabicyclo[4.2.0]octane Derivatives in Asymmetric Synthesis

The inherent chirality of the 7-azabicyclo[4.2.0]octan-8-one scaffold makes its derivatives valuable as both targets and tools in asymmetric synthesis. The precise spatial arrangement of substituents is crucial, making the development of enantioselective and diastereoselective synthetic routes a primary focus.

Enzymatic methods have been successfully developed for the kinetic resolution of racemic bicyclic β-lactams, providing access to enantiomerically pure starting materials. For instance, the enzyme Lipolase (lipase B from Candida antarctica) has been used for the enantioselective ring opening of cis-4,5-benzo-7-azabicyclo[4.2.0]octan-8-one. researchgate.net This process yields (1R,2R)-β-amino acids and the unreacted (1S,6S)-β-lactam, both with high enantiomeric excess (ee ≥ 96%). researchgate.net These separated, optically active compounds are versatile chiral building blocks for further synthetic transformations.

Starting from the chiral intermediate cis-7-azabicyclo[4.2.0]oct-4-en-8-one, novel synthetic routes have been developed to produce stereochemically defined amino acids. researchgate.net These pathways proceed through intermediates like iodooxazines, iodooxazolines, or iodolactones, demonstrating the utility of the chiral bicyclic lactam in guiding the stereoselective introduction of functional groups, such as hydroxyl groups, onto the cyclohexane (B81311) ring. researchgate.net

Polymeric Derivatives of Azabicyclo[4.2.0]octane for Macromolecular Applications

The 7-azabicyclo[4.2.0]octane framework can be incorporated into macromolecular structures through polymerization. The cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane (also known as conidine) has been studied to create novel biopolymers. researchgate.net In this process, chiral tricyclic amino acid esters have been used as acylation agents, leading to the formation of optically active polymers. researchgate.net

The structure of these polymers is confirmed using Fourier-transform infrared (FT-IR) and NMR spectroscopy. The FT-IR spectra show characteristic absorption bands for imide carbonyl groups (1745–1708 cm⁻¹) and ether groups (1260 and 1189 cm⁻¹), confirming the incorporation of the initiator and the ring-opened monomer into the polymer chain. researchgate.net

The molecular weights of the resulting polymers are determined by Size Exclusion Chromatography (SEC). Research has shown that by varying the initiator and reaction time, polymers with different number-average (Mn) and weight-average (Mw) molecular weights can be obtained. The polydispersity index (Mw/Mn) of these polymers is typically low, indicating a relatively narrow distribution of molecular weights. researchgate.net

Table 1: Molecular Weight Data for Polymers from 1-Azabicyclo[4.2.0]octane (Initiator Ratio 1:20)

Polymer ID Reaction Time (days) Mn (x 10³) Mw (x 10³) Polydispersity Index (Mw/Mn)
8a 11 6.8 7.0 1.04
8b 10 6.3 7.5 1.20
8c 10 6.3 6.9 1.09
8d 11 4.8 5.2 1.09
8e 11 5.5 5.8 1.04
8f 8 4.6 4.9 1.08

Data sourced from a study on the polymerization of conidine with chiral tricyclic amino acid esters. researchgate.net

Table 2: Molecular Weight Data for Polymers from 1-Azabicyclo[4.2.0]octane (Initiator Ratio 1:10)

Polymer ID Reaction Time (days) Mn (x 10³) Mw (x 10³) Polydispersity Index (Mw/Mn)
8a 10 17.7 25.7 1.45
8b 11 25.3 26.5 1.05
8c 11 17.5 26.8 1.53
8d 9 19.7 22.3 1.13
8e 11 23.4 27.1 1.15
8f 8 21.4 24.2 1.13

Data sourced from a study on the polymerization of conidine with chiral tricyclic amino acid esters. researchgate.net

Exploration of Structure-Activity Relationships within Derivative Series (excluding specific biological activities)

The investigation of structure-activity relationships (SAR) for 7-azabicyclo[4.2.0]octan-8-one derivatives focuses on how modifications to the molecular structure influence its chemical properties and reactivity, independent of specific biological outcomes. The unique bicyclic structure, featuring a strained four-membered β-lactam ring fused to a six-membered ring, is the primary determinant of its chemical behavior.

The fusion of these two rings induces significant strain, which enhances the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack compared to a typical acyclic amide. The nature and position of substituents on the bicyclic framework can further modulate this reactivity. For example, electron-withdrawing groups can increase the electrophilicity of the carbonyl, while steric hindrance from bulky substituents can shield it from attack.

Furthermore, the stereochemistry of substituents plays a critical role in directing the outcome of subsequent reactions. As observed in radical cyclization reactions, the pre-existing stereocenters in the azetidinone precursor dictate the stereochemistry of the newly formed fused ring. sigmaaldrich.com This substrate-controlled diastereoselectivity is a key principle in designing synthetic routes to complex, stereochemically defined molecules based on this scaffold. By systematically altering substituents (e.g., exploring different alkyl, aryl, and alkoxy groups at various positions), chemists can fine-tune the steric and electronic properties of the molecule, thereby controlling its reactivity and the stereochemical course of its transformations.

Computational and Theoretical Investigations of Azabicyclo 4.2.0 Octan 8 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and inherent stability of (1S,6R)-7-azabicyclo[4.2.0]octan-8-one. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic structure, which is crucial for understanding its behavior in chemical reactions. arxiv.org DFT calculations, for instance, can be used to compare the energies of different isomers and predict their relative stabilities. researchgate.net

In studies of related bicyclo[4.2.0]octane systems, semi-empirical PM7 calculations have been used to determine that certain isomers are thermodynamically more stable than others by calculating the difference in their heats of formation. acgpubs.org For example, a stability difference of 2.39 kcal/mol was calculated between two constitutional isomers of a functionalized bicyclo[4.2.0]octanone. acgpubs.org Similarly, DFT has been used to find that for the parent bicyclo[4.2.0]octa-2,4,7-triene, the cyclooctatetraene (B1213319) (COT) valence isomer is lower in energy. researchgate.net These methods provide a basis for understanding the stability of the core bicyclo[4.2.0]octane framework.

Computational MethodApplicationKey Findings for Azabicyclo[4.2.0]octanone Systems
Density Functional Theory (DFT) Calculating electronic properties, geometry optimization, and relative energies of isomers. researchgate.netacs.orgUsed to rationalize reaction selectivities and compare the stability of valence isomers. researchgate.netnih.gov
Semi-empirical Methods (e.g., PM7) Estimating thermodynamic stability and heats of formation for different isomers. acgpubs.orgCan predict the more stable isomer by calculating energy differences (e.g., 2.39 kcal/mol). acgpubs.org
Ab initio Methods Studying reaction mechanisms and electronic transitions in similar systems. acs.orgProvides insight into rate-determining steps and solvent effects in photochemical reactions. acs.org

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The three-dimensional shape and flexibility of this compound are critical to its function and reactivity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools used to explore the conformational landscape of such molecules. smolecule.com MD simulations, in particular, can reveal how the molecule behaves over time, providing a dynamic picture of its accessible shapes. uniroma1.it

For the closely related cis-7-azabicyclo[4.2.0]octan-8-one, crystallographic studies combined with conformational analysis show that the fused cyclohexane (B81311) ring is not static. uea.ac.ukresearchgate.net Due to the strain imposed by the nearly flat β-lactam ring, the cyclohexane ring exists as a mixture of two flexible conformers. uea.ac.ukresearchgate.net These forms, a flexible boat and a flexible half-chair, can be present simultaneously in the crystalline state. uea.ac.ukresearchgate.net

ConformerPopulation (%)Notes
Flexible Boat Form 77%The dominant conformation observed in the crystal structure of cis-7-azabicyclo[4.2.0]octan-8-one. uea.ac.ukresearchgate.net
Flexible Half-Chair Form 23%A less populated but significant conformation present simultaneously with the boat form. uea.ac.ukresearchgate.net

This conformational flexibility, elucidated through computational and experimental methods, is a key feature of the bicyclo[4.2.0]octane system.

Prediction of Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in predicting the chemical reactivity of this compound and clarifying the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, chemists can forecast the most likely reaction pathways. nih.gov

For example, computational studies have provided deep insight into the C-C bond cleavage reactions of related N-fused bicyclo[4.2.0] β-lactams. nih.gov A four-step mechanism for a palladium-catalyzed cross-coupling reaction was envisioned, involving oxidative addition, deprotonation, β-C-C cleavage, and reductive elimination. nih.govresearchgate.net DFT calculations were also used to understand the regioselective ring-opening of these lactams, identifying key intermediates where a cesium cation coordinates to the hydroxy group and facilitates the reaction. nih.gov

Reaction TypeComputational ApproachInsights Gained
Radical Cyclization Diastereocontrol analysisLed to the synthesis of substituted 1-azabicyclo[4.2.0]octane-8-ones with excellent diastereocontrol (≥99%). acs.org
[2+2] Ketene (B1206846) Cycloaddition Semi-empirical PM7 calculationsConfirmed the thermodynamic stability of the resulting bicyclo[4.2.0]octane system. acgpubs.org
Cross-Coupling / Ring Opening DFT calculationsElucidated a four-step mechanism and the role of cation coordination in regioselectivity. nih.govresearchgate.net
Thermal Isomerization High-level computational methods, kinetic isotope effectsCorrected a long-held mechanistic assumption about the electrocyclic ring-opening pathway. researchgate.net

Stereochemical Prediction and Validation through Computational Models

The specific (1S,6R) stereochemistry of the target compound is crucial for its properties and potential applications. Computational models are vital for both predicting and validating the stereochemical outcomes of synthetic reactions.

Research on the synthesis of related bicyclic β-lactams demonstrates the application of computational models in predicting stereoselectivity. For instance, the radical cyclization of substituted azetidin-2-ones to form 1-azabicyclo[4.2.0]octane-8-ones proceeds with excellent diastereocontrol (≥99%), an outcome that can be rationalized using stereochemical models. acs.org In the synthesis of other bicyclo[4.2.0]octane systems via [2+2] ketene cycloaddition, the stereochemistry of substituents was confirmed using two-dimensional NOESY experiments, which can be correlated with computationally predicted structures. acgpubs.org

Furthermore, computational studies can be used to understand how stereochemistry is determined in a reaction. In organocatalytic cycloadditions that form different bicyclic systems, quantum chemical calculations have shown a kinetically controlled stepwise mechanism where the stereochemistry is set during the first bond-forming event. researchgate.net The cross-coupling of enantioenriched N-fused bicyclo[4.2.0] α-hydroxy-β-lactams was found to be highly stereoretentive, a finding supported by mechanistic proposals involving stereoretentive palladation. nih.govresearchgate.net These examples show how computation is used not just to predict a result but to understand its origin, guiding the development of highly selective synthetic methods.

Exploration of Bioactivity Potential and Mechanistic Insights at the Molecular Level Research Focus

Azabicyclo[4.2.0]octane Scaffolds as Chemical Frameworks for Investigating Biological Interactions

The 7-azabicyclo[4.2.0]octane scaffold, a bicyclic structure containing a β-lactam fused to a cyclohexane (B81311) ring, serves as a fundamental framework in synthetic and medicinal chemistry. These scaffolds are recognized as sp3-rich, conformationally restricted templates that are valuable in lead-oriented synthesis. d-nb.info The inherent ring strain and defined stereochemistry of this bicyclic system provide a rigid backbone, which is an advantageous feature for designing molecules that can selectively interact with biological targets like enzymes and receptors.

The structure of cis-7-azabicyclo[4.2.0]octan-8-one has been studied using X-ray crystallography. uea.ac.uk These studies reveal that due to the strain of the nearly planar β-lactam ring, the fused cyclohexane ring can adopt either a flexible boat or a flexible half-chair conformation, with both forms potentially co-existing. uea.ac.uk This conformational flexibility, constrained within a rigid bicyclic system, influences its interaction with molecular targets. The racemic crystals are characterized by N-H···O=C hydrogen bonds, which are crucial intermolecular interactions that can be mimicked in biological systems. uea.ac.uk The development of synthetic routes, such as those involving tandem Strecker reaction–intramolecular nucleophilic cyclization, has made various 2-azabicyclo[4.2.0]octane derivatives more accessible for research applications. d-nb.infothieme-connect.com

Research into Molecular Mechanisms of Action for Derivatives (e.g., enzyme inhibition profiles for analogs)

Derivatives of the azabicyclo[4.2.0]octane framework have been investigated for their mechanisms of action, particularly as enzyme inhibitors. For instance, synthetic derivatives of a related bicyclo[4.2.0]octane ring system have demonstrated potent α-glucosidase inhibition activity. researchgate.net Molecular docking studies of these inhibitors found that they bind to the active site of the N-terminal of the maltase-glucoamylase (MGAM) enzyme, providing a molecular basis for their inhibitory effect. researchgate.net

In another example, derivatives of N‐(7‐(R)‐2‐oxa‐8‐azabicyclo[4.2.0]octan‐8‐yl)isonicotinamide, which feature a closely related oxa-azabicyclo[4.2.0]octane core, have been synthesized and evaluated for their biological activities. researchgate.net Certain compounds from this series displayed notable antituberculosis activity, suggesting a potential mechanism involving the inhibition of essential enzymes within Mycobacterium tuberculosis. researchgate.net While the precise molecular targets were not fully elucidated, the activity points to specific interactions at the enzymatic level. The table below shows the α-glucosidase inhibition for selected bicyclo[4.2.0]octane derivatives.

CompoundDescriptionIC₅₀ (µM)
3 Bicyclo[4.2.0]octane derivative11.9 ± 2.0
4 Bicyclo[4.2.0]octane derivative19.7 ± 1.5
Data sourced from reference researchgate.net

Investigation of Potential as Carrier Systems for Biological Macromolecules (e.g., peptides, proteins)

The azabicyclo[4.2.0]octane framework has been explored as a monomer for creating novel polymer systems. Research has focused on the synthesis of poly(1-Azabicyclo[4.2.0]octane), also known as polyconidine, as a model carrier system for biological macromolecules like peptides and proteins. dergipark.org.tr In these studies, the monomer, 1-Azabicyclo[4.2.0]octane, which contains an azetidine (B1206935) ring, undergoes cationic ring-opening polymerization. dergipark.org.tr

This polymerization can be initiated by different alkyl halides using microwave-assisted synthesis, yielding polymers with varying physicochemical properties. dergipark.org.tr The resulting polymer, polyconidine, is a positively charged polyelectrolyte. To enhance its utility in biological systems, it can be modified to create water-soluble polyampholyte derivatives, for example, through reaction with bromoacetic acid. dergipark.org.tr These modified polymers are promising candidates for drug delivery and other biomedical applications where interaction with and transport of macromolecules is required.

The table below summarizes the characteristics of polyconidine synthesized with different initiators.

InitiatorMolecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)
CH₃I 105,0001.1
Benzoyl Chloride 78,0001.3
Trimethylsilane Bromide 120,0001.4
t-Butyl Bromide 65,0001.2
Data sourced from reference dergipark.org.tr

Studies on Structure-Bioactivity Relationships at the Molecular/Cellular Level (without clinical implications)

Structure-bioactivity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the broader family of azabicycloalkanes, such studies have been crucial. For example, research on 3,8-diazabicyclo[4.2.0]octane derivatives revealed them to be potent neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. acs.org The affinity and efficacy of these ligands were found to be highly dependent on the substituents on the bicyclic core, demonstrating a clear SAR. acs.org

Similarly, SAR studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, a related but different bicyclic system, led to the discovery of potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). semanticscholar.org A careful analysis showed that modifications to the pyrazole ring and the alkyl chain significantly impacted inhibitory potency, with one derivative, ARN19689, inhibiting human NAAA in the low nanomolar range (IC₅₀ = 0.042 μM). semanticscholar.org Although this study does not involve the [4.2.0] system, it exemplifies the approach of using a rigid bicyclic scaffold to systematically probe interactions with an enzyme active site. These types of studies provide fundamental insights into the molecular recognition between small molecules and their biological targets.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The enantiomerically pure framework of 7-azabicyclo[4.2.0]octan-8-one and its derivatives is a powerful tool for asymmetric synthesis. The inherent chirality and conformational rigidity of the bicyclic system allow for a high degree of stereochemical control in subsequent transformations. Chemists utilize this scaffold to introduce specific stereocenters into larger, more complex molecular architectures.

The synthesis of these building blocks often involves stereoselective reactions. For instance, photochemical [2+2] cycloaddition reactions between 1,4-dihydropyridines and alkenes like acrylonitrile (B1666552) can produce various substituted 2-azabicyclo[4.2.0]octane derivatives. rsc.orggoogle.com By employing chiral 1,4-dihydropyridines, it is possible to obtain the desired azabicyclo[4.2.0]octane products with significant enantiomeric excess. rsc.org The value of such bicyclic systems is evident in their application as precursors to even more elaborate polycyclic structures, where the strained β-lactam ring can be selectively opened to create new heterocyclic and carbocyclic frameworks.

Role in the Construction of Natural Product Analogs

The bicyclo[4.2.0]octane core is a recurring motif in a number of biologically active natural products. rsc.org Consequently, azabicyclo[4.2.0]octanone derivatives are crucial intermediates in the synthesis of these natural products and their analogs, which are often developed to enhance biological activity or to study structure-activity relationships.

A prominent example is the synthesis of the kingianin family of natural products. benthamdirect.com These complex pentacyclic polyketides, isolated from Endiandra kingiana, exhibit promising bioactivities, including the inhibition of anti-apoptotic proteins. acgpubs.org Several total synthesis strategies for kingianins rely on the initial construction of a bicyclo[4.2.0]octane system. benthamdirect.com Non-biomimetic approaches have successfully utilized [2+2] ketene (B1206846) cycloaddition reactions as a key step to forge this core structure, demonstrating an efficient pathway to the monomeric precursors of kingianins. acgpubs.orgresearchgate.net The ability to create various analogs of the bicyclo[4.2.0]octane core allows for the potential development of a wide range of kingianin analogs, facilitating further investigation into their therapeutic potential. benthamdirect.com

Key Synthetic Approaches to Bicyclo[4.2.0]octane Core for Natural Product Synthesis
Synthetic MethodTarget Core/Natural Product FamilyKey FeaturesReference
[2+2] Ketene CycloadditionKingianinsNon-biomimetic approach, provides access to key monomeric precursors. acgpubs.orgresearchgate.net
Diels-Alder ReactionKingianinsBiomimetic approach, utilizes a [4+2] cycloaddition to form the pentacyclic skeleton. benthamdirect.com
Photochemical [2+2] CycloadditionSubstituted Azabicyclo[4.2.0]octanesStereoselective synthesis using chiral 1,4-dihydropyridines. rsc.org

Development of Novel Polymeric Materials from Azabicyclo[4.2.0]octane Monomers

The strained four-membered azetidine (B1206935) ring within the azabicyclo[4.2.0]octane structure makes it a suitable monomer for ring-opening polymerization. Specifically, 1-azabicyclo[4.2.0]octane, also known as conidine, undergoes cationic ring-opening polymerization (CROP) to yield polyconidine, a polymeric tertiary amine. dergipark.org.tracs.org This polymerization proceeds in a living manner, meaning it occurs with minimal transfer or termination reactions, allowing for control over the polymer's molecular weight. dergipark.org.tr

The synthesis and polymerization of conidine were first reported in 1960. dergipark.org.tr More recent research has explored modern synthetic techniques, such as microwave-assisted synthesis, to produce both the monomer and the resulting polymer. dergipark.org.trhacettepe.edu.trtrdizin.gov.tr The polymerization is typically initiated by alkyl halides. dergipark.org.tr The characteristics of the resulting polyconidine can be tailored by the choice of initiator, as demonstrated by studies using various alkyl halide initiators which produced polymers with different molecular weights and physicochemical properties. dergipark.org.tr

Furthermore, by using chiral acylating agents during polymerization, it is possible to synthesize optically active biopolymers, combining the properties of the polyconidine backbone with the chirality of natural molecules like amino acids. researchgate.net These novel polymeric materials hold potential as carriers for biological macromolecules or in other biomedical applications. dergipark.org.trresearchgate.net

Polymerization of 1-Azabicyclo[4.2.0]octane (Conidine)
Initiator (R-X)Polymerization MethodResulting PolymerKey FindingsReference
Alkyl HalidesCationic Ring-Opening Polymerization (CROP)Polyconidine (PC)Molecular weight and physicochemical properties depend on the initiator used. dergipark.org.tr
Bromoacetic AcidMicrowave-Assisted CROPWater-Soluble Polyampholyte Derivative of PCDemonstrates a method for creating functional, water-soluble polymers. dergipark.org.tr
Chiral Tricyclic Amino Acid EstersCationic Ring-Opening Polymerization (CROP)Optically Active BiopolymersCombines chiral amino acid molecules with conidine to create chiral biopolymers. researchgate.net

Catalyst Design and Ligand Development Incorporating the Azabicyclo[4.2.0]octane Motif

The rigid, well-defined three-dimensional structure of the azabicyclo[4.2.0]octane framework makes it an attractive motif for the design of chiral ligands used in asymmetric catalysis. While the direct incorporation of (1S,6R)-7-azabicyclo[4.2.0]octan-8-one itself into a widely used catalyst is not extensively documented, the principle of using such rigid bicyclic amine structures is well-established. These scaffolds can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction.

For example, related rigid azetidine compounds have been explored as chiral ligands for asymmetric catalysis. chemenu.com The development of ligands based on the 3,8-diazabicyclo[4.2.0]octane core for nicotinic acetylcholine (B1216132) receptors highlights the scaffold's ability to be functionalized and to interact specifically with biological targets, a principle that extends to the design of ligands for metal catalysts. nih.gov The synthesis of various functionalized azabicyclo[4.2.0]octanes often employs transition metal catalysis with various ligands, indicating the compatibility of this ring system with catalytic processes. google.com The development of new synthetic routes, such as the use of chiral BOX ligands for asymmetric aziridination to form related bicyclic systems, underscores the ongoing interest in creating and utilizing such chiral scaffolds in catalysis. The potential for developing novel catalysts and ligands based on the this compound framework remains a promising area for future research.

Advanced Analytical Methodologies in Azabicyclo 4.2.0 Octan 8 One Research

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous structural confirmation of synthetic products like (1S,6R)-7-azabicyclo[4.2.0]octan-8-one. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of the compound, a critical first step in structural elucidation. nih.gov For the parent compound C₇H₁₁NO, the expected exact mass can be calculated and compared against the experimental value, providing strong evidence of its identity. nih.gov

In the analysis of β-lactam derivatives, HRMS is crucial for confirming the successful incorporation of various substituents. rsc.org Tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, can further illuminate the structure by inducing fragmentation of the parent ion. The resulting fragmentation patterns are characteristic of the bicyclic β-lactam core and can be used to map the connectivity of the molecule. nih.govusda.gov For instance, cleavage of the strained β-lactam ring is a common fragmentation pathway that provides a diagnostic signature for this class of compounds. nih.govbiomolther.org Detailed studies combining isotope labeling and HRMS can help propose and confirm these fragmentation schemes. nih.gov

Table 1: HRMS Data for a Representative Azabicyclo[4.2.0]octan-8-one Derivative
PropertyValueSignificance
Molecular FormulaC₇H₁₁NODefines the elemental composition. nih.gov
Calculated Exact Mass125.08406 DaTheoretical mass based on the most abundant isotopes. nih.gov
Observed m/z125.0841 DaExperimentally determined mass of the molecular ion.
Mass Error< 5 ppmHigh accuracy confirms the elemental formula.
Key Fragmentation Ionsm/z 82, 67, 54Characteristic fragments supporting the bicyclic lactam structure. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., HPLC)

Chromatographic methods are essential for both assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its versatility and high resolution. nih.gov For purity analysis, reversed-phase HPLC is commonly employed to separate the target compound from starting materials, by-products, and other impurities.

The separation of enantiomers, known as chiral chromatography, is particularly critical. chromatographyonline.com Since the biological properties of chiral molecules can differ significantly between enantiomers, verifying the enantiomeric excess (ee) is mandatory in many applications. nih.gov This is typically achieved using a chiral stationary phase (CSP) in HPLC. nih.govchromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic phases are among the most successful and frequently used for separating a wide range of chiral compounds, including β-lactams. nih.govphenomenex.comlibretexts.org The selection of the appropriate CSP and mobile phase often requires a screening approach, testing various conditions to achieve optimal separation. chromatographyonline.comsigmaaldrich.com Gas chromatography (GC) on cyclodextrin-based chiral stationary phases has also proven effective for the enantiomeric separation of volatile β-lactams, including various azabicyclo[4.2.0]octan-8-one analogues. researchgate.net

Table 2: Chiral HPLC Screening Conditions for β-Lactam Enantioseparation
Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseInteraction MechanismApplicability
Polysaccharide-based (e.g., Cellulose, Amylose)Normal Phase (Hexane/Alcohol) or Polar OrganicInclusion complexes, hydrogen bonding, dipole-dipole interactions. lcms.czBroad applicability for many chiral compounds. nih.govphenomenex.com
Macrocyclic Glycopeptide (e.g., Teicoplanin)Reversed-Phase, Normal Phase, or Polar Ionic ModeComplex mechanisms including inclusion, ionic, and hydrogen bonding. libretexts.orgsigmaaldrich.comHighly effective for ionizable and neutral molecules. sigmaaldrich.comlcms.cz
Pirkle-type (Brush-type)Normal Phaseπ-π interactions, hydrogen bonding, dipole stacking.Effective for compounds with aromatic rings. phenomenex.com
Crown Ether-basedAcidified Aqueous/OrganicComplexation with primary amine groups. nih.govlibretexts.orgSpecialized for primary amino compounds. nih.gov

Specialized X-ray Diffraction Techniques for Disordered Structures and Polymorph Characterization

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For a molecule like this compound, single-crystal X-ray diffraction (SCXRD) can provide precise data on bond lengths, bond angles, and the conformation of the fused ring system, confirming the cis-fusion of the two rings. acs.orgpsu.edu This technique is invaluable for verifying the relative stereochemistry of the compound.

In pharmaceutical and materials science, polymorphism—the ability of a substance to exist in multiple crystalline forms—is a critical consideration, as different polymorphs can have different physical properties. rigaku.com Powder X-ray diffraction (PXRD) is the primary tool used to identify and characterize these polymorphic forms. rigaku.comscispace.comnih.gov Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline phase. scispace.comresearchgate.net Specialized XRD techniques, sometimes combined with thermal analysis methods like Differential Scanning Calorimetry (DSC), are used to study phase transformations between polymorphs under various conditions (e.g., temperature, humidity). rigaku.com For materials that are disordered or amorphous, Pair Distribution Function (PDF) analysis, which uses data from synchrotron X-ray sources, can provide insight into the local atomic structure where long-range order is absent. nih.govresearchgate.net

Application of Chiroptical Spectroscopy (e.g., Circular Dichroism) in Stereochemical Research

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique for investigating the stereochemistry of chiral molecules in solution. nih.govicm.edu.pl CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The β-lactam ring contains an amide chromophore, which gives rise to characteristic CD signals that are highly sensitive to the molecule's absolute configuration and conformation. nih.govnih.gov

For bicyclic β-lactams, empirical helicity rules have been developed that correlate the sign of specific Cotton effects in the CD spectrum to the absolute configuration at the bridgehead carbon atom. nih.gov However, the reliability of these rules can be affected by factors such as ring size and the planarity of the amide chromophore. nih.gov Therefore, modern approaches combine experimental CD measurements with quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govnih.gov By simulating the CD spectrum for a known configuration (e.g., 1S,6R) and comparing it to the experimental spectrum, the absolute configuration can be assigned with a high degree of confidence. nih.gov This combined experimental and theoretical approach is crucial when X-ray crystallography is not feasible or gives inconclusive results. icm.edu.pl

Table 3: Comparison of Chiroptical and Crystallographic Methods
TechniquePrincipleInformation ObtainedAdvantagesLimitations
Circular Dichroism (CD)Differential absorption of circularly polarized light. nih.govAbsolute configuration, solution conformation. icm.edu.plApplicable in solution, small sample amount needed. nih.govRequires a chromophore, interpretation can be complex. nih.gov
X-ray Crystallography (SCXRD)Diffraction of X-rays by a single crystal. nih.govPrecise 3D atomic structure, relative stereochemistry. nih.govProvides definitive structural proof.Requires a suitable single crystal, provides solid-state structure only. icm.edu.pl

In Situ Reaction Monitoring using Spectroscopic Methods

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, intermediates, and endpoints. In situ reaction monitoring using spectroscopic methods allows for real-time analysis of the reaction mixture without the need for sampling. This approach provides a wealth of data that can be used to improve reaction efficiency, yield, and purity.

Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are well-suited for this purpose. For β-lactam synthesis, the formation of the characteristic carbonyl group (C=O) in the four-membered ring can be monitored. nih.gov The C=O stretching vibration in a strained β-lactam ring appears at a relatively high frequency (typically 1730-1760 cm⁻¹) in the IR spectrum, distinguishing it from other carbonyl-containing species like esters or linear amides. wikipedia.org Raman spectroscopy can also provide a distinct molecular fingerprint, with intense vibrations often associated with the β-lactam and adjacent rings. nih.gov Monitoring the appearance of these characteristic peaks and the disappearance of reactant signals provides a direct window into the reaction's progress. Fluorescence and UV-Vis spectroscopy can also be employed, particularly if the reactants or products contain suitable chromophores, to monitor concentration changes over time. nih.gov

Q & A

Q. What are the common synthetic routes for (1S,6R)-7-azabicyclo[4.2.0]octan-8-one and its derivatives?

The synthesis typically involves cyclization of precursors under controlled conditions. For example, brominated derivatives (e.g., 7-bromo-1-azabicyclo[4.2.0]octan-8-one) are synthesized via intramolecular C–H insertion reactions using α-bromodiazoacetamides under catalyst-free, ambient-temperature conditions . Catalyzed routes, such as dirhodium(II)-mediated reactions, improve yields (e.g., 68% yield for exo/endo isomers) by optimizing transition states . Key steps include thermolysis, solvent selection (e.g., CDCl₃), and purification via column chromatography.

Q. What analytical techniques are used to characterize this compound?

Characterization relies on:

  • NMR spectroscopy : ¹H-NMR (e.g., δ 5.20 ppm for endo isomers) and ¹³C-NMR to confirm stereochemistry .
  • Mass spectrometry (MS) : ESI-FT-ICR detects hydrolysis products (e.g., m/z 272 [M+H₂O+H]⁺) .
  • Chromatography : HPLC or GC-MS for purity assessment, particularly for enantiomers resolved via enzymatic methods (e.g., Lipolase-catalyzed ring-opening) .

Q. What are the key applications of this compound in scientific research?

  • Organic synthesis : Serves as a bicyclic scaffold for derivatives like 8-acetyl-3,8-diazabicyclo analogs, which are explored for receptor interactions .
  • Antibiotic analogs : The 5-thia-1-azabicyclo[4.2.0]octan-8-one nucleus is structurally related to cephem antibiotics, suggesting potential bioactivity studies .
  • Enantioselective catalysis : Enzymatic resolution (e.g., Candida antarctica lipase B) enables access to enantiopure β-lactams (>99% ee) .

Advanced Questions

Q. How do catalyst-free and catalyzed synthetic routes compare for brominated derivatives?

  • Catalyst-free : Ambient-temperature intramolecular C–H insertion avoids metal contamination but may yield mixtures (e.g., exo/endo isomers of 7-bromo derivatives) .
  • Dirhodium(II) catalysis : Enhances regioselectivity and yield (e.g., 68% vs. 45% in uncatalyzed reactions) by stabilizing transition states . Methodological optimization includes solvent polarity adjustments and reaction time control.

Q. What enzymatic strategies enable enantioselective synthesis of bicyclic β-lactams?

Lipase B from Candida antarctica (Lipolase) catalyzes the enantioselective ring-opening of racemic β-lactams (e.g., 7-azabicyclo[4.2.0]octan-8-one derivatives) with water in diisopropyl ether. This yields (1R,2R)-β-amino acids (≥96% ee) and (1S,8S)-β-lactams (>99% ee), separable via crystallization . Key parameters include temperature (60°C), solvent choice, and substrate rigidity.

Q. How can computational modeling predict the bioactivity of structural analogs?

  • Docking studies : Assess interactions with targets like GABA receptors or enzymes using software (e.g., AutoDock). For example, acetylated analogs may mimic neurotransmitter scaffolds .
  • QSAR models : Correlate substituent effects (e.g., bromine vs. acetyl groups) with reactivity or binding affinity using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

  • Reproducibility checks : Validate catalyst purity (e.g., dirhodium(II) acetate vs. contaminants) and solvent drying methods .
  • Isomer analysis : Use NOESY NMR or X-ray crystallography to distinguish exo/endo configurations, as seen in 7-bromo derivatives .
  • Meta-analysis : Compare literature data with controlled variables (e.g., temperature, solvent) to identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.